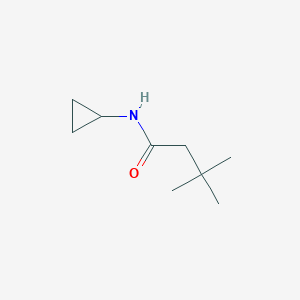

N-cyclopropyl-3,3-dimethylbutanamide

描述

N-Cyclopropyl-3,3-dimethylbutanamide is a tertiary amide featuring a cyclopropylamine substituent and a branched 3,3-dimethylbutanoyl backbone. The cyclopropyl group is known to enhance metabolic stability and influence steric interactions, while the dimethylbutanamide moiety may contribute to lipophilicity and binding specificity . Compounds with similar frameworks are frequently explored for their biological activity, synthetic versatility, and applications in asymmetric catalysis or drug development .

属性

IUPAC Name |

N-cyclopropyl-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(2,3)6-8(11)10-7-4-5-7/h7H,4-6H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAZYGKTMSUYNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3,3-dimethylbutanamide typically involves the reaction of cyclopropylamine with 3,3-dimethylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclopropylamine+3,3-dimethylbutanoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions: N-cyclopropyl-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

科学研究应用

Synthetic Applications

N-cyclopropyl-3,3-dimethylbutanamide serves as a versatile building block in organic synthesis. Its cyclopropyl group introduces strain, leading to interesting reactivity patterns. Researchers have reported various methods for synthesizing this compound, including:

- Nucleophilic Substitutions : Utilized to modify functional groups.

- Cyclizations : Employed to create cyclic structures.

- Cross-Couplings : Used for forming carbon-carbon bonds.

Table 1: Synthetic Methods for this compound

| Method | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | Modification of functional groups | |

| Cyclization | Formation of cyclic structures | |

| Cross-Coupling | Formation of carbon-carbon bonds |

Medicinal Chemistry Applications

The compound has potential applications in medicinal chemistry, particularly as a pharmacological agent. It has been studied for its effects on potassium channels, specifically Kv7 channels, which are crucial in modulating neuronal excitability.

Case Study: Kv7 Channel Modulators

Research indicates that this compound and its analogs can act as openers of Kv7.2/7.3 channels. These channels are implicated in various neurological disorders such as epilepsy and bipolar disorder. The modulation of these channels may lead to therapeutic benefits by dampening neuronal excitability .

Table 2: Therapeutic Potential of this compound

| Disorder Type | Potential Application | Reference |

|---|---|---|

| Epilepsy | Kv7 channel opening for reduced excitability | |

| Bipolar Disorder | Modulation of neuronal activity | |

| Pain Disorders | Potential analgesic effects |

Photochemical Applications

Recent studies have also explored the use of this compound in photochemistry. Asymmetric [3 + 2] photocycloadditions using cyclopropylamines have shown promise in creating complex molecular architectures with high enantioselectivity. This method allows for the construction of all-carbon quaternary stereocenters, valuable for drug discovery and asymmetric catalysis.

作用机制

The mechanism of action of N-cyclopropyl-3,3-dimethylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group may play a role in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares N-cyclopropyl-3,3-dimethylbutanamide with analogs from the provided evidence, focusing on substituents, physical properties, synthesis yields, and applications.

Substituent Modifications and Physicochemical Properties

Key Research Findings and Trends

- Yield-Substituent Trade-offs : Bulky substituents (e.g., sulfonamides) correlate with lower synthetic yields, whereas aromatic or planar groups (e.g., theophylline) enable higher efficiency .

- Biological Specificity: Hydroxy and amino modifications enhance solubility and target engagement, as seen in antimalarial and antibacterial derivatives .

常见问题

Q. What synthetic methodologies are commonly employed to prepare N-cyclopropyl-3,3-dimethylbutanamide?

The synthesis typically involves coupling cyclopropylamine with 3,3-dimethylbutanoic acid derivatives. A two-step approach is recommended:

- Step 1 : Activation of the carboxylic acid using coupling agents like EDCl/HOBt or DCC.

- Step 2 : Amide bond formation with cyclopropylamine under inert conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. For analogs, reductive amination (e.g., using NaBH3CN) may be applied if ketone intermediates are involved .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C-NMR : To confirm the cyclopropyl group (δ ~0.5–1.0 ppm for CH2 protons) and quaternary dimethyl carbons (δ ~25–30 ppm).

- HRMS : For exact mass verification (e.g., expected [M+H]+ for C9H17NO: 156.1388).

- IR : Detection of amide C=O stretch (~1650 cm⁻¹). Refer to protocols in sulfonamide analogs for comparative analysis .

Q. What safety precautions are essential when handling this compound?

Based on structurally similar amides:

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid inhalation; if exposed, administer fresh air immediately.

- Store under nitrogen at 2–8°C to prevent hydrolysis. First-aid measures align with EC regulations for amides .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives?

Low yields (e.g., 15% in sulfonamide synthesis ) suggest exploring:

- Solvent effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity.

- Catalysts : DMAP or Bi(OTf)3 for accelerated coupling.

- Temperature : Controlled heating (40–60°C) to balance reactivity and decomposition. Design of Experiments (DoE) is recommended to identify critical factors.

Q. What computational tools predict the conformational stability of the cyclopropyl group in this compound?

Q. How does the cyclopropyl moiety influence biological activity compared to linear alkyl substituents?

The cyclopropyl group enhances metabolic stability by resisting oxidative degradation. In analogs, this substituent improves binding affinity to enzymes (e.g., cytochrome P450) due to its rigid geometry. Contrast with n-alkyl analogs, which exhibit faster clearance .

Q. What strategies resolve contradictions in reported bioactivity data for this compound’s analogs?

- Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors).

- Meta-analysis : Cross-reference data from PubChem and CAS databases to identify outliers.

- In vitro validation : Reproduce studies under controlled conditions (pH, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。